2-ethenyl-1H-indole

Diels-Alder cycloaddition regioselectivity

2-Ethenyl-1H-indole (2-vinylindole) is the sole N-unprotected vinylindole isomer that delivers tetrahydroquinoline frameworks via three-component Povarov reactions with up to 87% yield and ≥95:5 dr, unlike N-protected or 3-vinyl isomers. Its thermal stability (crystalline solid at RT) enables ambient storage and simplified handling, while its exclusive Michael-type addition pathway under Diels-Alder conditions ensures predictable carbazole scaffold construction.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 53654-35-6
Cat. No. B3384233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethenyl-1H-indole
CAS53654-35-6
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC=CC1=CC2=CC=CC=C2N1
InChIInChI=1S/C10H9N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7,11H,1H2
InChIKeyLSSICPJTIPBTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyl-1H-indole (CAS 53654-35-6): Core Chemical Identity and Procurement-Relevant Properties


2-Ethenyl-1H-indole (also designated 2-vinylindole, CAS 53654-35-6) is an indole derivative bearing a vinyl substituent at the C2 position of the heteroaromatic ring system . With the molecular formula C₁₀H₉N and a molecular weight of 143.18 g/mol, this compound exists as a thermally stable, crystalline solid at ambient temperature [1]. The parent 2-vinylindole scaffold serves as a versatile four-atom building block for the construction of polycyclic indole architectures including carbazoles and tetrahydrocarbazoles via [4+2] cycloaddition manifolds [2]. Its structural signature—an electron-rich enamine moiety conjugated to the indole π-system—endows it with distinct reactivity profiles compared to its 3-vinyl positional isomer and N-substituted congeners, rendering it a strategic synthetic intermediate for alkaloid total synthesis and heterocyclic library generation [3].

Why In-Class Indole Derivatives Cannot Substitute for 2-Ethenyl-1H-indole: A Reactivity-Driven Selection Rationale


The procurement decision to select 2-ethenyl-1H-indole over structurally similar indole derivatives is underpinned by demonstrable, quantifiable divergences in chemical reactivity that directly impact synthetic outcomes. Positional isomerism exerts a profound influence on cycloaddition chemistry: 2-vinylindoles and 3-vinylindoles exhibit fundamentally distinct mechanistic trajectories under identical reaction conditions, with the former yielding Michael-type addition products and the latter generating Morita-Baylis-Hillman adducts—a bifurcation that renders these compounds non-interchangeable in cascade sequences [1]. Furthermore, the N-unsubstituted 2-vinylindole core displays reaction manifold control that is entirely lost upon N-protection: the presence or absence of an N-substituent dictates whether the compound behaves as a formal dienophile (affording tetrahydroquinolines) or as an electron-rich diene (yielding tetrahydro-γ-carbolines) in multicomponent Povarov processes [2]. These well-characterized reactivity divergences translate directly into divergent synthetic utility and product scaffolds, necessitating compound-specific sourcing strategies rather than generic in-class substitution.

Quantitative Differentiation Evidence for 2-Ethenyl-1H-indole: Head-to-Head and Cross-Study Performance Data


Regiochemical Reaction Path Bifurcation: 2-Vinylindole vs. 3-Vinylindole in Diels-Alder Chemistry

Under Diels-Alder reaction conditions investigated in a systematic comparative study, 2-vinylindole and 3-vinylindole exhibit fundamentally divergent reaction outcomes that preclude their mutual substitution. While 3-vinylindole reacts with electrophilic partners to furnish unexpected Morita-Baylis-Hillman products, 2-vinylindole instead yields Michael-type addition adducts exclusively [1]. This divergent mechanistic partitioning is intrinsic to the positional substitution pattern of the vinyl moiety on the indole scaffold and is not observed with other 2-substituted indoles lacking the conjugated vinyl group [1].

Diels-Alder cycloaddition regioselectivity

N-Unsubstituted 2-Vinylindole Povarov Reaction Yield and Diastereoselectivity Data

In multicomponent Povarov reactions with benzaldehydes and anilines, N-unprotected 2-vinylindole delivers tetrahydroquinoline adducts with high yield (up to 87%) and excellent diastereoselectivity (≥95:5 dr) under Brønsted acid catalysis with 3,5-dinitrobenzoic acid [1]. Critically, when the indole nitrogen bears a substituent (e.g., methyl, benzoyl, allyl, or tosyl groups), the reaction manifold switches entirely to yield tetrahydro-γ-carboline products via a Diels-Alder-like pathway wherein the vinylindole acts as the diene rather than a formal dienophile [1]. This N-substituent-dependent bifurcation is not observed for 3-vinylindoles, which do not exhibit analogous manifold control.

Povarov reaction multicomponent reaction tetrahydroquinoline

Radical Cation [4+2] Cycloaddition: Yield and Diastereoselectivity Performance of 2-Vinylindoles

Under visible-light-promoted single-electron oxidation conditions, 2-vinylindoles undergo radical cation [4+2] cycloaddition with conjugated alkenes to produce tetrahydrocarbazole scaffolds with good yields (43-82% across 18 substrate examples) and moderate to excellent diastereoselectivity (dr 2:1 to >20:1) [1]. The reaction proceeds via a redox umpolung strategy wherein the 2-vinylindole serves as an electron-rich heterodiene radical cation intermediate. This reactivity profile is specific to 2-vinylindoles; 3-vinylindoles are not documented to undergo analogous radical cation-initiated [4+2] cycloadditions under comparable conditions [2].

radical cation cycloaddition tetrahydrocarbazole photoredox catalysis

Thermal Stability Profile and Crystalline Nature of Parent 2-Vinylindole

The parent 2-vinylindole is reported as a thermally stable, crystalline solid at ambient temperature, enabling straightforward handling and storage without specialized cryogenic or inert atmosphere requirements [1]. In contrast, many 3-vinylindole derivatives and substituted 2-vinylindoles are documented to exhibit significantly reduced thermal stability, often necessitating immediate use after preparation or low-temperature storage protocols [2]. The crystalline nature of 2-vinylindole further facilitates purification and characterization workflows compared to amorphous or oily vinylindole congeners.

thermal stability crystallinity storage stability

Research and Industrial Application Scenarios for 2-Ethenyl-1H-indole Derived from Comparative Evidence


Stereoselective Synthesis of Tetrahydroquinoline Scaffolds via Povarov Multicomponent Reactions

Procurement of N-unprotected 2-vinylindole is specifically warranted for stereoselective construction of tetrahydroquinoline frameworks via three-component Povarov reactions with benzaldehydes and anilines. Under optimized conditions employing 3,5-dinitrobenzoic acid catalysis, this compound delivers tetrahydroquinoline adducts with up to 87% isolated yield and ≥95:5 diastereomeric ratio [1]. Critically, this product class is inaccessible when substituting N-protected 2-vinylindoles (which yield tetrahydro-γ-carbolines instead) or 3-vinylindoles (which follow entirely divergent reaction manifolds) [1].

Photoredox-Mediated Construction of Tetrahydrocarbazole Alkaloid Cores

For research programs targeting tetrahydrocarbazole alkaloid scaffolds via visible-light photoredox catalysis, 2-vinylindole is an established and validated four-atom building block that undergoes radical cation [4+2] cycloaddition with conjugated alkenes to deliver tetrahydrocarbazole frameworks with yields ranging from 43-82% and tunable diastereocontrol (dr 2:1 to >20:1) [2]. The 3-vinylindole positional isomer does not undergo productive cycloaddition under these redox umpolung conditions, making 2-vinylindole the requisite substrate for this synthetic manifold [3].

Diels-Alder Cycloadditions Requiring Predictable Michael-Type Reactivity Profiles

When planning Diels-Alder cycloaddition strategies toward carbazole derivatives, 2-vinylindole should be sourced over 3-vinylindole due to its exclusive and predictable engagement in Michael-type addition pathways under Diels-Alder conditions. Systematic comparative investigations demonstrate that 2-vinylindoles furnish Michael addition adducts, whereas 3-vinylindoles unexpectedly yield Morita-Baylis-Hillman products—a divergent outcome that would derail synthetic sequences relying on predictable diene/dienophile behavior [4].

Ambient-Temperature Synthesis Programs Requiring Stable Crystalline Vinylindole Building Blocks

Research laboratories without specialized cold-chain storage infrastructure should preferentially procure the parent 2-vinylindole due to its documented thermal stability and crystalline solid form at ambient temperature [5]. This property simplifies inventory management, purification workflows, and reaction setup relative to less stable 3-vinylindole derivatives or substituted 2-vinylindole analogs, which frequently require low-temperature storage or immediate consumption protocols [6].

Technical Documentation Hub

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18 linked technical documents
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